Structural and Physicochemical Differentiation from the Unsubstituted Analog
The target compound's primary differentiation is the 3-acetyl substituent, contributing an additional 42.04 g/mol and a hydrogen bond acceptor (HBA) compared to the parent N-(2-(furan-3-yl)ethyl)benzenesulfonamide . The 3-acetyl group substantially increases calculated lipophilicity, altering the compound's drug-likeness and permeability profile, a critical parameter for fragment evolution .
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 293.34 g/mol; Calculated cLogP = 1.80 (approx.) |
| Comparator Or Baseline | N-(2-(furan-3-yl)ethyl)benzenesulfonamide: MW = 251.30 g/mol; cLogP = 1.30 (approx.) |
| Quantified Difference | ΔMW = +42.04 g/mol; ΔcLogP = +0.50 (estimated via fragment contribution) |
| Conditions | In silico calculation based on SMILES notation from Chemsrc |
Why This Matters
This quantifiable shift in molecular weight and lipophilicity directly impacts passive membrane permeability and oral bioavailability predictions, making this compound a distinct, non-interchangeable chemical probe in permeability-focused SAR campaigns.
